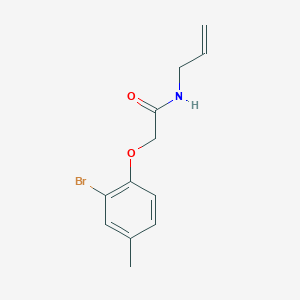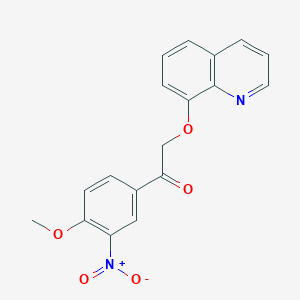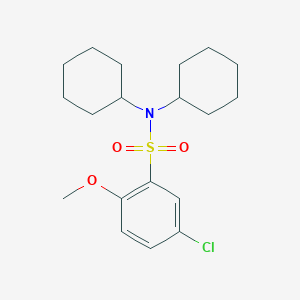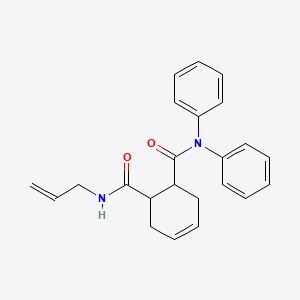![molecular formula C15H17NO3 B4897855 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine is a chemical compound that has been studied for its potential use in scientific research. It is a morpholine derivative that has been synthesized using various methods and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine involves its inhibition of acetylcholinesterase. By inhibiting this enzyme, the levels of acetylcholine in the brain are increased, leading to improved cognitive function. The compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and antioxidant activity, it has been shown to have anti-inflammatory effects and to inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine in lab experiments is its potential as a treatment for Alzheimer's disease. Its activity as an acetylcholinesterase inhibitor and its neuroprotective effects make it a promising candidate for further research. However, one limitation is the variability in the yield of the synthesis method, which may make it difficult to obtain consistent results.
Future Directions
There are many future directions for the study of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine. One direction is the development of more efficient synthesis methods to increase the yield and consistency of the compound. Another direction is the study of its potential as a treatment for other neurological diseases, such as Parkinson's disease and Huntington's disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been achieved using various methods. One method involves the reaction of 3-(6-methyl-1-benzofuran-3-yl)propanoic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). Another method involves the reaction of 3-(6-methyl-1-benzofuran-3-yl)propanal with morpholine in the presence of a reducing agent such as sodium borohydride (NaBH4). The yield of the synthesis method varies depending on the method used and the reaction conditions.
Scientific Research Applications
4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been studied for its potential use in scientific research. It has been shown to have activity as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the treatment of diseases such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
properties
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-2-3-13-12(10-19-14(13)8-11)9-15(17)16-4-6-18-7-5-16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSOKKNQZVDMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4897783.png)

![1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4897787.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)
![10-(4-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4897814.png)

![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)



![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)